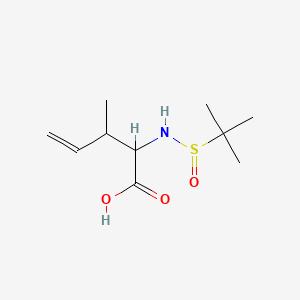amine) chloride](/img/structure/B12505131.png)
cobalt(3+) DMAP bis([3-(hydroxyimino)butan-2-ylidene](oxido)amine) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is a coordination compound that features cobalt in its +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride typically involves the reaction of cobalt salts with the ligand 3-(hydroxyimino)butan-2-ylideneamine in the presence of DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an ethanol solution at elevated temperatures (70-80°C) for several hours . The resulting complex is then isolated by filtration and recrystallization from chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(2+) or oxidized to higher oxidation states.
Substitution: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or chloroform at controlled temperatures .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(4+) complexes, while reduction reactions may produce cobalt(2+) complexes .
Aplicaciones Científicas De Investigación
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride involves the coordination of the cobalt center with the ligands. This coordination affects the electronic structure of the cobalt ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+) complexes: These include cobalt(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which has similar ligands but a different oxidation state.
Nickel(2+) complexes: Nickel(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which features nickel instead of cobalt.
Uniqueness
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is unique due to its higher oxidation state and the specific electronic properties conferred by the DMAP and 3-(hydroxyimino)butan-2-ylideneamine ligands. These properties make it particularly effective in certain catalytic and materials science applications .
Propiedades
Fórmula molecular |
C15H24ClCoN6O4 |
|---|---|
Peso molecular |
446.77 g/mol |
Nombre IUPAC |
cobalt(3+);N,N-dimethylpyridin-4-amine;N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C7H10N2.2C4H8N2O2.ClH.Co/c1-9(2)7-3-5-8-6-4-7;2*1-3(5-7)4(2)6-8;;/h3-6H,1-2H3;2*7-8H,1-2H3;1H;/q;;;;+3/p-3 |
Clave InChI |
QPVNANSKHSJOKN-UHFFFAOYSA-K |
SMILES canónico |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.CN(C)C1=CC=NC=C1.[Cl-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
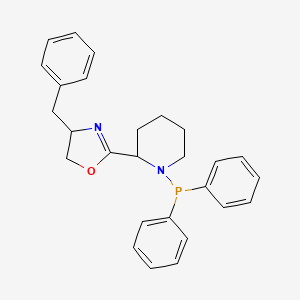
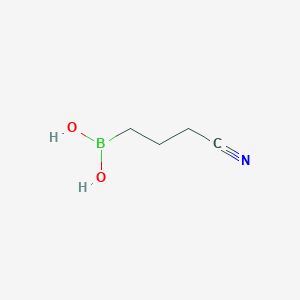
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
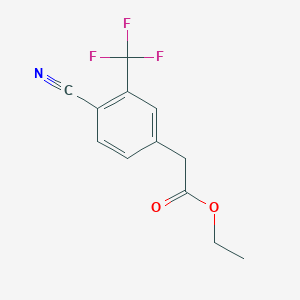
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
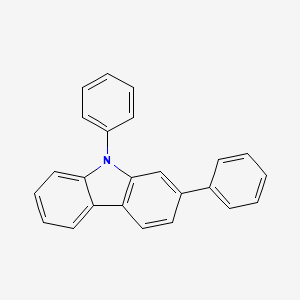


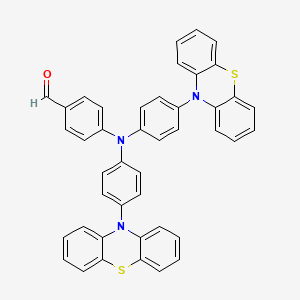
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
